rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride” is a chiral amine with a pyrazole and an oxolane (tetrahydrofuran) ring. The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both possible enantiomers .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone and hydrazine. The oxolane ring could be formed through a cyclization reaction of a suitable precursor .Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an oxolane ring, which is a five-membered ring with one oxygen atom. The presence of these heterocycles can significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group, which can act as a nucleophile or base, and the heterocyclic rings, which can participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the heterocyclic rings could impact its solubility, while the chiral centers could influence its optical activity .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride involves the protection of the amine group, followed by the formation of the oxolane ring and the deprotection of the amine group. The final step involves the formation of the dihydrochloride salt.", "Starting Materials": [ "4-hydroxymethyl-1H-pyrazole", "2,3-O-isopropylidene-D-glyceraldehyde", "Methanesulfonyl chloride", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the amine group by reaction with methanesulfonyl chloride in the presence of sodium hydride and methanol.", "Step 2: Formation of the oxolane ring by reaction of the protected amine with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of hydrochloric acid.", "Step 3: Deprotection of the amine group by reaction with hydrochloric acid.", "Step 4: Formation of the dihydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS RN |
2137782-14-8 |
Molecular Formula |
C8H15Cl2N3O |
Molecular Weight |
240.1 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.